molecular formula C9H10FNO2 B3041854 Ethyl 2-amino-5-fluorobenzoate CAS No. 391-93-5

Ethyl 2-amino-5-fluorobenzoate

Cat. No.: B3041854
CAS No.: 391-93-5
M. Wt: 183.18 g/mol
InChI Key: HSKOREORSSOUOG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group at the second position and a fluorine atom at the fifth position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Scientific Research Applications

Ethyl 2-amino-5-fluorobenzoate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 2-amino-5-fluorobenzoate is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing face protection (P280) .

Future Directions

While specific future directions for Ethyl 2-amino-5-fluorobenzoate are not mentioned in the available literature, its use in the synthesis of potential anticancer agents suggests that it could be further explored in medicinal chemistry and drug development .

Mechanism of Action

Mode of Action

Studies on related compounds suggest that such molecules can be potent inhibitors of acetylcholinesterase (ache). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, these compounds could potentially increase the concentration of acetylcholine in the synaptic cleft, leading to prolonged nerve impulses.

Biochemical Pathways

Given the potential inhibition of AChE, Ethyl 2-amino-5-fluorobenzoate could affect the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine, which plays a crucial role in transmitting signals in the nervous system. By inhibiting AChE, the compound could disrupt the normal functioning of this pathway, leading to a variety of downstream effects.

Pharmacokinetics

The compound’s physicochemical properties suggest it has high gastrointestinal absorption and can permeate the blood-brain barrier . These properties could potentially influence the compound’s bioavailability and its ability to reach its target sites in the body .

Result of Action

This could result in prolonged nerve impulses, potentially affecting muscle contraction, heart rate, and other physiological processes regulated by the cholinergic pathway.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interaction with its target. For this compound, specific storage conditions such as keeping it in a dark place and at a temperature of 2-8°C are recommended to maintain its stability .

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-5-fluorobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in ester hydrolysis, such as esterases. These interactions often involve the cleavage of the ester bond, resulting in the formation of 2-amino-5-fluorobenzoic acid and ethanol. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and other non-covalent interactions with proteins, potentially affecting their structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit certain signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These effects can result in changes in cellular metabolism, such as altered rates of glycolysis or oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to enzymes and inhibit their activity, such as esterases, by forming a stable enzyme-inhibitor complex. This inhibition can prevent the hydrolysis of ester bonds, affecting various metabolic pathways. Additionally, the fluorine atom in the compound can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function. These interactions can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity or persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. For example, high doses of this compound have been associated with toxic effects, such as cell death or tissue damage. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce 2-amino-5-fluorobenzoic acid and ethanol. This metabolic process can affect the levels of various metabolites in the cell, such as amino acids and nucleotides. Additionally, the compound can interact with cofactors, such as NADH or FADH2, influencing metabolic flux and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can bind to proteins or other biomolecules, affecting its localization and accumulation. For example, this compound may accumulate in certain cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular processes .

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to particular organelles, such as the mitochondria or endoplasmic reticulum. These localizations can affect the compound’s interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process generally includes the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Comparison with Similar Compounds

Ethyl 2-amino-5-fluorobenzoate can be compared with other similar compounds such as:

    Ethyl 5-amino-2-fluorobenzoate: This compound has the amino and fluorine groups at different positions on the benzene ring, leading to different reactivity and properties.

    Ethyl 2-amino-4,6-difluorobenzoate:

    Ethyl 2-amino-6-fluoro-3-nitrobenzoate: The additional nitro group introduces new reactivity and potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-amino-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKOREORSSOUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-5-fluorobenzoate
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